8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-20-8-2-5-13-10(14-8)17-6-3-12(4-7-17)9(18)15-11(19)16-12/h2,5H,3-4,6-7H2,1H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICRZAKCLWMQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC3(CC2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts coupling efficiency. Polar aprotic solvents like DMF enhance copper catalyst activity, while elevated temperatures (80–90°C) accelerate reaction kinetics.
Catalytic System Tuning
Increasing the ligand-to-copper ratio (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) improves catalyst stability, reducing side reactions such as homocoupling.
Analytical Characterization
Spectroscopic Data :
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.88 (d, J = 5.0 Hz, 2H, pyrimidine-H), 3.47–3.28 (m, 4H, CH₂CH₂N) | |
| IR (νmax) | 3347 cm⁻¹ (N–H), 1683 cm⁻¹ (C=O) | |
| Purity | 99.756% (HPLC) |
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step organic transformations, often leveraging coupling reactions and cyclization strategies.
Core Spirohydantoin Formation
The spirocyclic hydantoin scaffold is typically constructed through:
-
Cyclocondensation : Reaction of urea derivatives with cyclic ketones or diketones under basic conditions to form the spiro ring system .
-
Reductive Amination : Introduction of the pyrimidine substituent via reductive amination using sodium triacetoxyborohydride (STAB) or similar reagents .
Pyrimidine Substitution
The 4-methoxypyrimidin-2-yl group is introduced via:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling between boronic acids and halogenated intermediates (e.g., bromopyrimidines) .
-
Nucleophilic Aromatic Substitution : Methoxy group installation using methylating agents on hydroxylated pyrimidine precursors .
Functional Group Reactivity
The compound’s reactivity is dominated by its hydantoin carbonyl groups and pyrimidine ring.
Hydantoin Core
-
Nucleophilic Attack : The carbonyl groups at positions 2 and 4 undergo nucleophilic substitution, enabling the introduction of alkyl or aryl groups.
-
Acid/Base-Mediated Rearrangements : Protonation or deprotonation alters electron density, facilitating ring-opening or recyclization .
Pyrimidine Ring
-
Demethylation : The methoxy group can be hydrolyzed under acidic conditions (e.g., HBr/AcOH) to yield hydroxylated derivatives .
-
Electrophilic Substitution : The electron-rich pyrimidine ring participates in halogenation or nitration at the 5-position .
Reaction Optimization and Catalysis
Key advancements in synthesizing derivatives involve:
High-Throughput Experimentation (HTE)
-
C–N Coupling : Optimized conditions for Buchwald-Hartwig amination (Pd(OAc)₂/Xantphos catalyst system) enable efficient attachment of aryl/heteroaryl groups .
-
Solvent Systems : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction yields for spirohydantoin derivatives .
Selectivity Enhancements
-
hERG Mitigation : Introduction of carboxylic acid substituents reduces off-target potassium channel binding while maintaining HIF-PHD inhibition .
Representative Reaction Table
The table below summarizes key reactions and conditions for modifying the compound:
Mechanistic Insights
-
HIF-PHD Inhibition : The compound acts as a competitive inhibitor of 2-oxoglutarate (2OG) by chelating the active-site Fe²⁺ via its hydantoin carbonyls and pyrimidine nitrogen .
-
SAR Studies : Systematic modifications (e.g., pyrimidine methoxy → hydroxyl) reveal that electron-withdrawing groups enhance binding affinity by 3–5-fold .
Stability and Degradation
Scientific Research Applications
HIF Prolyl Hydroxylase Inhibition
One of the primary applications of this compound is as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). PHDs are crucial in regulating cellular responses to hypoxia and are implicated in various diseases, including cancer and anemia. The inhibition of these enzymes can lead to increased levels of HIF, promoting erythropoiesis and angiogenesis.
- Case Study : A patent (WO2010147776A1) describes the synthesis and biological evaluation of various substituted triazaspiro compounds, highlighting their effectiveness as PHD inhibitors for treating anemia and related conditions .
Anti-Cancer Activity
Research indicates that compounds similar to 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit anti-cancer properties by modulating the HIF pathway. Increased HIF levels can enhance tumor growth and metastasis; thus, targeting PHDs may provide a therapeutic strategy against certain cancers.
- Data Summary : A study demonstrated that specific analogues of this compound showed significant cytotoxicity against various cancer cell lines through HIF-mediated pathways .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties.
SAR Investigations
Recent studies have focused on modifying the pyrimidine ring and imidazolidine core to enhance potency and selectivity against PHDs.
| Compound Variant | Modification | Inhibition Activity |
|---|---|---|
| Compound A | Pyrimidine substitution | High |
| Compound B | Imidazolidine modification | Moderate |
These variations indicate that subtle changes in molecular structure can significantly impact biological activity .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions.
Synthetic Routes
The synthetic pathway typically includes:
- Formation of the triazaspiro framework.
- Introduction of the pyrimidine moiety via nucleophilic substitution.
- Final modifications to achieve the desired dione structure.
Detailed synthetic schemes have been documented in supplementary materials from various studies .
Mechanism of Action
The mechanism of action of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with serotonin receptors in the central nervous system. By acting as a serotonergic agonist, it mimics the effects of serotonin, thereby exerting anxiolytic and antidepressant effects . The compound also inhibits prolyl oligopeptidase, an enzyme involved in the degradation of neuropeptides .
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridine/Imidazole Derivatives
- Compound 11 (3-Methylpyridine Derivative) : The parent compound in the series (IC50 ~50 nM for tPHD2) . Its 3-methylpyridine group facilitates Fe(II) chelation, but lacks the pyrimidine ring’s electron-donating methoxy group.
- Compound 15 (Imidazole Derivative) : Replaces pyridine with imidazole, showing comparable or superior inhibition (IC50 ~30 nM), highlighting the flexibility in chelating groups .
- Inactive Derivatives (12, 13): Thiophene and phenol substituents at the 2-position fail to chelate Fe(II), rendering them inactive .
Pyridazinone Derivative (264)
A structurally distinct compound with a pyridazinone core demonstrates potent PHD inhibition (IC50 <10 nM) and avoids hERG channel toxicity, a limitation observed in earlier triazaspiro compounds . This underscores the importance of core scaffold modifications for safety profiles.
8-Benzyl Derivatives
- 8-Benzyl-1,3,8-Triazaspiro[4.5]decane-2,4-dione : Lacks a metal-chelating group, resulting in reduced PHD2 activity. However, it serves as a precursor for further functionalization .
δ Opioid Receptor Agonists
Derivatives like those in retain the triazaspiro core but feature substituents (e.g., arylpiperazinyl groups) that confer δ opioid receptor selectivity (Ki <100 nM) . This demonstrates the scaffold’s versatility in targeting diverse biological pathways.
Structure-Activity Relationship (SAR) Insights
Key Observations :
- Chelating Groups Are Essential: Pyridine, imidazole, and pyrimidine substituents enable Fe(II) coordination, while non-chelating groups (e.g., benzyl) abolish activity .
- Methoxy Group’s Role : The 4-methoxy group on the pyrimidine ring in the target compound may enhance electron donation, improving binding affinity compared to unsubstituted pyridines .
- Selectivity : The pyrimidine moiety in the target compound likely reduces off-target effects (e.g., hERG inhibition) observed in earlier triazaspiro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
